molecular formula C14H18ClF2N B6434957 2-benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride CAS No. 2549008-06-0

2-benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride

Cat. No.: B6434957
CAS No.: 2549008-06-0
M. Wt: 273.75 g/mol
InChI Key: PNLPBCHIPKPRAV-UHFFFAOYSA-N
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Description

2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride (CAS 2549008-06-0) is a chemical compound with the molecular formula C14H18ClF2N and a molecular weight of 273.75 g/mol . This bicyclic structure features an octahydrocyclopenta[c]pyrrole core, a benzyl group, and two fluorine atoms at the 4-position of the ring system. The core octahydrocyclopenta[c]pyrrole scaffold is recognized in medicinal chemistry as a versatile framework for developing bioactive molecules . Compounds based on this and related bicyclic skeletons, such as octahydrocyclopenta[c]pyrrole derivatives, have been investigated as potent negative allosteric modulators of the NR2B receptor . Furthermore, similar structural motifs have been explored for their potential as inhibitors of enzymes like arginase, with some analogs demonstrating activity in the nanomolar range . The presence of the benzyl substituent and fluorine atoms on this specific scaffold may influence its physicochemical properties and interaction with biological targets, making it a valuable intermediate for drug discovery and chemical biology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-benzyl-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N.ClH/c15-14(16)7-6-12-9-17(10-13(12)14)8-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLPBCHIPKPRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)CC3=CC=CC=C3)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopenta[c]pyrrole core: This step involves the cyclization of a suitable precursor to form the octahydrocyclopenta[c]pyrrole ring system.

    Introduction of the difluoro groups: Fluorination reactions are carried out to introduce the difluoro substituents at the 4,4-positions of the ring.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemical Research

2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole is utilized as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows researchers to explore new chemical reactions and develop novel materials with tailored properties.

Biological Applications

The compound has been investigated for its potential bioactivity. Studies have shown that fluorinated compounds can exhibit enhanced binding affinities to biological targets, which may lead to improved therapeutic effects. For instance:

  • Enzyme Inhibition : Research indicates that compounds similar to 2-benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole can act as inhibitors for various enzymes, making them candidates for drug discovery.
  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties due to its ability to interact with specific cellular pathways.

Pharmaceutical Development

The compound is being explored as a precursor in the synthesis of pharmaceuticals. Its structural features make it suitable for modifications that can enhance drug efficacy and reduce side effects:

  • Drug Formulations : It can be incorporated into drug formulations targeting specific diseases, particularly metabolic disorders and cancers.

Case Study 1: Fluorinated Drug Development

A study demonstrated the synthesis of a series of fluorinated analogs based on 2-benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole. These analogs showed promising results in inhibiting specific cancer cell lines, indicating the potential of this compound in oncology therapeutics.

Case Study 2: Biological Assays

In another investigation, the compound was tested for its effects on enzyme activity related to glucose metabolism. The results indicated that it could modulate enzyme functions, suggesting its utility in developing treatments for diabetes.

Mechanism of Action

The mechanism of action of 2-benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Cyclopenta[c]pyrrole Derivatives

The following table compares 2-benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride with structurally related bicyclic pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Potential Applications
This compound C₁₄H₁₆ClF₂N 283.74 Benzyl, 4,4-difluoro Hydrochloride Pharmaceutical intermediates
rac-(3aR,6aS)-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride C₇H₁₂ClF₂N 195.63 4,4-difluoro Hydrochloride Synthetic intermediates
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 tert-Butyl ester, 5-keto None Organic synthesis

Key Observations:

  • Substituent Effects: The benzyl group in the target compound increases molecular weight and lipophilicity compared to the non-benzylated rac-difluoro analog . This may enhance binding to hydrophobic targets (e.g., enzyme active sites).
  • Salt Form : Hydrochloride salts (target compound and rac analog) improve aqueous solubility, critical for bioavailability in drug development .

Fluorinated Analogs

Fluorine substitution is a critical design feature. Comparisons with 2',2'-difluorodeoxycytidine (dFdC) , a nucleoside analog, highlight fluorine’s role in altering chemical behavior:

  • Metabolic Stability : The 4,4-difluoro group in the target compound may reduce oxidative metabolism, akin to dFdC’s resistance to enzymatic degradation .

Research Findings and Mechanistic Insights

Pharmacokinetic and Toxicological Comparisons

  • Cellular Uptake : The benzyl group may facilitate passive diffusion across membranes, analogous to dFdC’s superior transport kinetics compared to ara-C .
  • Cytotoxicity: While dFdC’s cytotoxicity arises from DNA chain termination , the target compound’s mechanism remains uncharacterized.

Degradation Pathways

Pyrrole-containing compounds, including bipyrroles and maleimides, are known degradation products of tetrapyrrole pigments . Although direct data on the target compound’s stability is lacking, its pyrrole core may undergo similar oxidative or bacterial degradation under specific conditions.

Biological Activity

2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride is a synthetic compound notable for its unique bicyclic structure, which incorporates elements of cyclopentane and pyrrole along with difluorination. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter receptors.

  • Molecular Formula : C14H17F2N·HCl
  • Molecular Weight : Approximately 237.29 g/mol
  • Structural Features : The compound features a benzyl group attached to the nitrogen of the cyclopentane derivative, enhancing its reactivity and potential biological activity .

Research indicates that this compound may interact with NMDA receptors, which are critical for synaptic plasticity and memory function. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety . The specific binding affinities and mechanisms of action remain under investigation, but preliminary studies suggest significant effects on neurotransmission .

Biological Activity Overview

The biological activities associated with this compound include:

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study explored the effects of similar cyclopentapyrrole derivatives on neurotransmitter systems, indicating potential antidepressant effects. While specific data on this compound is scarce, the structural similarities suggest comparable activities .
  • Anticonvulsant Research :
    • Investigations into related compounds have suggested anticonvulsant properties. The implications for this compound could be significant, warranting further pharmacological evaluations .
  • Synthetic Pathways and Applications :
    • The synthesis typically involves several steps of fluorination and cyclization. The unique structure allows for diverse applications in drug development and chemical biology .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features of compounds related to this compound:

Compound NameStructural Features
4,4-Difluoro-octahydrocyclopenta[c]pyrroleLacks the benzyl group; simpler structure
cis-4,4-Difluorooctahydrocyclopenta[c]pyrroleIsomeric form with different stereochemistry
Octahydrocyclopenta[c]pyrrole hydrochlorideBase structure without fluorination or benzyl group

The presence of the benzyl substituent in this compound enhances its reactivity and potential biological activity compared to its simpler analogs .

Q & A

Basic: What are the key synthetic routes for 2-benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride?

Methodological Answer:
The synthesis typically involves fluorination of a precursor (e.g., octahydrocyclopenta[c]pyrrole) using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Critical steps include:

  • Step 1: Benzylation of the pyrrolidine nitrogen using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2: Fluorination at the 4,4-positions via SN2 displacement or radical mechanisms, depending on substrate geometry.
  • Step 3: Hydrochloride salt formation via HCl gas bubbling in anhydrous ether or dichloromethane.
    Purification often employs recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient). Key challenges include controlling regioselectivity during fluorination and minimizing racemization in chiral intermediates .

Advanced: How can enantioselective synthesis of this compound be optimized for neuropharmacology studies?

Methodological Answer:
Enantiomeric purity is critical for receptor-binding studies. Strategies include:

  • Chiral Pool Synthesis: Use (R)- or (S)-configured starting materials (e.g., chiral octahydrocyclopenta[c]pyrrole derivatives).
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) with palladium catalysts during benzylation or fluorination steps.
  • Dynamic Kinetic Resolution: Utilize enzymes (e.g., lipases) in prochiral intermediates.
    Validate enantiopurity via chiral HPLC (e.g., Chiralpak IC column, hexane:isopropanol eluent) and compare optical rotation data with literature .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR confirms fluorination (δ −180 to −220 ppm for CF₂ groups). ¹H NMR resolves benzyl protons (δ 7.2–7.4 ppm) and cyclopentane ring protons (δ 1.5–2.8 ppm).
  • Mass Spectrometry: High-resolution ESI-MS identifies [M+H]+ ions (e.g., m/z calc. 315.12, observed 315.11).
  • X-ray Crystallography: Resolves stereochemistry and salt formation (HCl coordination).
  • HPLC-Purity: Reverse-phase C18 column (ACN:water + 0.1% TFA) with UV detection at 254 nm .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in reported IC₅₀ values (e.g., for serotonin transporters) may arise from:

  • Assay Variability: Standardize cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH 7.4, 37°C).
  • Solubility Artifacts: Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm solubility via dynamic light scattering.
  • Metabolite Interference: Use LC-MS to rule out degradation products during prolonged assays.
    Cross-validate with orthogonal methods (e.g., radioligand binding vs. fluorescence polarization) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods for weighing and reactions involving volatile reagents (e.g., DAST).
  • Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solid waste in labeled containers.
  • First Aid: For eye exposure, rinse with water for 15 mins; seek medical evaluation for persistent irritation .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core Modifications: Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to probe steric/electronic effects.
  • Fluorine Isosteres: Compare CF₂ with CHF₂ or CCl₂ groups to assess halogen bonding contributions.
  • Salt Forms: Test hydrochloride vs. trifluoroacetate salts for solubility differences in PBS (pH 7.4).
    Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted high affinity for target receptors (e.g., dopamine D3) .

Basic: How to assess stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.
  • Plasma Stability: Mix with human plasma (37°C, 1h); precipitate proteins with acetonitrile and analyze supernatant.
  • Light Sensitivity: Store aliquots in amber vials; compare UV-vis spectra before/after light exposure .

Advanced: What computational methods predict metabolic pathways?

Methodological Answer:

  • In Silico Tools: Use Meteor (Lhasa Ltd.) or GLORYx to predict Phase I/II metabolism (e.g., N-debenzylation, glucuronidation).
  • Density Functional Theory (DFT): Calculate activation energies for fluorinated bond cleavage.
  • MD Simulations: Model binding to cytochrome P450 3A4 to identify potential metabolic hotspots. Validate with in vitro microsomal assays .

Basic: How does this compound compare to non-fluorinated analogs in receptor binding?

Methodological Answer:
Fluorination enhances:

  • Lipophilicity: LogP increases by ~0.5–1.0 units (measured via shake-flask method).
  • Metabolic Stability: CF₂ groups resist oxidative degradation (see microsomal t½ data).
  • Receptor Affinity: Fluorine’s electronegativity improves hydrogen bonding with GPCR residues (e.g., transmembrane helix 5) .

Advanced: How to troubleshoot low yields in large-scale fluorination?

Methodological Answer:

  • Reagent Purity: Ensure DAST/Deoxo-Fluor is freshly distilled (water content <0.01%).
  • Temperature Control: Maintain −20°C during fluorination to minimize side reactions.
  • Workup Optimization: Quench excess fluorinating agents with NaHCO₃ before extraction.
    Scale-up challenges include exothermic reactions; use jacketed reactors with slow reagent addition .

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